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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal buffer conditions,

composition, and detailed protocols for the successful labeling of proteins and other amine-

containing molecules with Atto 390 NHS ester.

Introduction
Atto 390 is a fluorescent label with a coumarin structure, offering high fluorescence quantum

yield, a large Stokes shift, and good photostability.[1][2] Its N-hydroxysuccinimidyl (NHS) ester

derivative is a widely used reagent for covalently attaching the dye to primary amino groups (-

NH₂) present in proteins (e.g., the ε-amino group of lysine residues), amine-modified

oligonucleotides, and other molecules.[3][4][5] The reaction involves the formation of a stable

amide bond.

The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer.

While the amino group needs to be in a non-protonated state to be reactive, the NHS ester is

susceptible to hydrolysis at high pH. Therefore, maintaining an optimal pH is critical for

maximizing the labeling yield.

Key Reaction Parameters: pH and Buffer
Composition
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The reaction between Atto 390 NHS ester and a primary amine is strongly influenced by the

pH. At a low pH, the primary amines are protonated and thus unavailable for the reaction.

Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with

the desired labeling reaction. The optimal pH for this reaction is a compromise between these

two effects.

Recommended Buffers:

0.1 M Sodium Bicarbonate Buffer: This is a commonly recommended buffer for NHS ester

labeling reactions.

0.1 M Phosphate Buffer: An alternative buffer that can be used.

Phosphate-Buffered Saline (PBS) adjusted with Bicarbonate: A labeling buffer with a precise

pH of 8.3 can be prepared by mixing PBS (pH 7.4) with a 0.2 M sodium bicarbonate solution

(pH 9.0).

Buffers and Substances to Avoid: It is crucial to avoid buffers that contain primary amines, as

they will compete with the target molecule for the NHS ester, leading to significantly reduced

labeling efficiency.

Tris (tris(hydroxymethyl)aminomethane)

Glycine

Ammonium salts

Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful labeling with

Atto 390 NHS ester.

Table 1: Optimal Reaction Conditions
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Parameter Recommended Value Notes

pH 8.3 - 8.5

A good compromise to ensure

amine reactivity while

minimizing NHS ester

hydrolysis. For some sensitive

proteins like IgM antibodies, a

lower pH of 7.2-7.5 may be

necessary to prevent

denaturation, though this will

reduce labeling efficiency.

Temperature Room Temperature or 4°C

Lower temperatures can help

minimize hydrolysis but may

require longer incubation

times.

Incubation Time 30 - 60 minutes at RT

Can be extended up to 4 hours

at room temperature or

overnight at 4°C.

Table 2: Recommended Reagent Concentrations and Ratios
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Reagent
Recommended
Concentration/Ratio

Notes

Protein Concentration ≥ 2 mg/mL

Lower concentrations can lead

to less efficient labeling due to

the competing hydrolysis

reaction.

Atto 390 NHS Ester Stock

Solution

2 mg/mL in anhydrous DMSO

or DMF

Should be prepared

immediately before use.

Molar Excess of Dye:Protein

(General)
2:1

A starting point for

optimization.

Molar Excess of Dye:Protein

(Antibodies)
4:1 to 15:1

Higher ratios are often needed

for larger proteins like

antibodies to achieve a

desirable degree of labeling.

Molar Excess of

Dye:Oligonucleotide
Varies

Refer to specific protocols for

oligonucleotides.

Experimental Protocols
This protocol is a general guideline and may require optimization for specific proteins.

1. Preparation of Protein Solution: a. Dissolve the protein in an amine-free buffer such as 0.1 M

sodium bicarbonate, pH 8.3, to a concentration of at least 2 mg/mL. b. If the protein is in a

buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer

like PBS (pH 7.4) before adjusting the pH for labeling. To adjust the pH to 8.3, you can add 0.1

mL of 1 M sodium bicarbonate buffer, pH 8.3, for each mL of dialyzed antibody solution.

2. Preparation of Atto 390 NHS Ester Stock Solution: a. Immediately before use, dissolve the

Atto 390 NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.

3. Labeling Reaction: a. While gently stirring the protein solution, slowly add the calculated

volume of the Atto 390 NHS ester stock solution to achieve the desired molar excess. b.

Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.
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4. Purification of the Labeled Protein: a. Separate the labeled protein from the unreacted dye

and hydrolysis byproducts using gel permeation chromatography (e.g., Sephadex G-25

column). b. The first colored, fluorescent band to elute is typically the labeled protein conjugate.

5. Storage of the Conjugate: a. Store the labeled protein under the same conditions as the

unlabeled protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., 10%

glycerol), aliquot, and freeze at -20°C. Protect from light.

1. Preparation of Oligonucleotide Solution: a. Prepare a 0.1 mM solution of the amino-modified

oligonucleotide in 0.2 M carbonate buffer, pH 8-9.

2. Preparation of Atto 390 NHS Ester Stock Solution: a. Prepare a 5 mg/mL solution of Atto
390 NHS ester in anhydrous DMF.

3. Labeling Reaction: a. Add approximately 50 µL of the oligonucleotide solution to 30 µL of the

dye solution. b. Incubate the reaction at room temperature for 2 hours with shaking. For longer

reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis.

4. Purification of the Labeled Oligonucleotide: a. Purify the conjugate using gel filtration or

reversed-phase HPLC.
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Caption: Experimental workflow for protein labeling with Atto 390 NHS ester.
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Caption: Chemical reaction of Atto 390 NHS ester with a primary amine on a protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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